2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-(2-methylphenoxy)-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-3-12-24-20-21-17-14-9-5-7-11-16(14)25-18(17)19(22-20)23-15-10-6-4-8-13(15)2/h3-11H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBAMPUCNBCJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC(=NC3=C2SC4=CC=CC=C43)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Allylsulfanyl)-4-(2-methylphenoxy) benzothieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a complex structure combining a benzothieno moiety with a pyrimidine core, further substituted with an allylsulfanyl group and a 2-methylphenoxy group. Its molecular formula is with a molar mass of 364.48 g/mol, which influences its biological interactions and solubility characteristics .
Antimicrobial Activity
Research indicates that derivatives of benzothieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, studies show that related compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range below 200 µg/mL, indicating potent antimicrobial activity .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | <40 | Strongly effective |
| Escherichia coli | <132 | Moderate efficacy |
| Candida albicans | <207 | Broad-spectrum activity |
Anticancer Properties
The anticancer potential of 2-(Allylsulfanyl)-4-(2-methylphenoxy) benzothieno[3,2-d]pyrimidine has been explored through various in vitro studies. These studies suggest that the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in proliferation and survival. Notably, analogs containing similar structural motifs have shown selective toxicity towards cancer cell lines while sparing normal cells .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are crucial for developing therapies against chronic inflammatory conditions. Research indicates that certain benzothieno-pyrimidine derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in experimental models .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Benzothiazole derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication .
- Molecular Docking Studies : Computational analysis reveals strong binding affinities to target proteins involved in bacterial virulence and cancer cell growth .
- Quorum Sensing Interference : Some studies suggest that these compounds can disrupt quorum sensing in bacteria, reducing biofilm formation and virulence factor expression .
Case Studies
- Antimicrobial Efficacy Against Biofilms : A study examined the effect of halogenated pyrimidines on biofilm formation by Staphylococcus aureus, revealing that certain derivatives significantly reduced biofilm biomass and bacterial viability .
- Cancer Cell Line Testing : In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells, suggesting its potential as an anticancer agent .
Scientific Research Applications
Biological Activities
Research indicates that compounds related to 2-(Allylsulfanyl)-4-(2-methylphenoxy)benzothieno[3,2-d]pyrimidine exhibit significant biological activities. These include:
- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation. Its structure allows it to interact with various biological targets, potentially leading to apoptosis in cancer cells.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, suggesting potential use in developing new antimicrobial agents.
- Antiviral Activity : Some derivatives exhibit antiviral properties, making them candidates for further research in virology.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Benzothieno[3,2-d]pyrimidines | Fused benzothieno and pyrimidine rings | Anticancer activity | Varies in substituents affecting potency |
| Thienopyrimidines | Thienyl groups attached to pyrimidines | Antimicrobial properties | Different sulfur positioning influences reactivity |
| Pyrrolo[2,3-d]pyrimidines | Pyrrole fused with pyrimidine | Antiviral activity | Distinct nitrogen positioning alters biological pathways |
Research Findings
Recent studies have focused on identifying novel anticancer compounds through screening drug libraries that include derivatives of benzothieno-pyrimidines. For instance, a study highlighted the anticancer properties of similar compounds when tested on multicellular spheroids, indicating their effectiveness in mimicking in vivo conditions .
Case Studies
- Anticancer Screening : A study published in January 2019 demonstrated the efficacy of a compound library that included derivatives like 2-(Allylsulfanyl)-4-(2-methylphenoxy)benzothieno[3,2-d]pyrimidine against various cancer cell lines. The results indicated significant inhibition of cell growth, suggesting its potential as a lead compound for further development .
- Microbial Resistance : Investigations into the antimicrobial properties of thienopyrimidine derivatives have shown promising results against resistant strains of bacteria. The structural modifications present in compounds like 2-(Allylsulfanyl)-4-(2-methylphenoxy)benzothieno[3,2-d]pyrimidine may enhance their activity against these pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological activity of benzothieno[3,2-d]pyrimidine derivatives is highly dependent on substituents at the 2- and 4-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison of Benzothieno[3,2-d]pyrimidine Derivatives
Pharmacological Activity
- COX-2 Inhibition : Derivatives with bulky or electron-withdrawing substituents (e.g., 2,4-difluorophenylthio in Compound 9) exhibit enhanced COX-2 affinity and selectivity. The target compound’s allylsulfanyl group may confer moderate activity, though specific IC50 values remain unreported .
Q & A
Q. What are the standard synthetic routes for 2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with the construction of the benzothieno[3,2-d]pyrimidine core. Key steps include:
- Thioether formation : Introduction of the allylsulfanyl group via nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Phenoxy substitution : Coupling 2-methylphenol derivatives to the pyrimidine ring using Mitsunobu or Ullmann-type reactions . Optimization focuses on solvent choice (polar aprotic solvents for solubility), temperature control (to minimize side reactions), and catalyst selection (e.g., Pd for cross-coupling) .
Q. How is structural integrity and purity confirmed for this compound?
Methodologies include:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and IR for functional group validation (e.g., S–C stretching at ~600 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and TLC for reaction monitoring .
- Mass spectrometry : High-resolution MS (ESI-TOF) to confirm molecular weight .
Q. What functional groups influence the compound’s reactivity in downstream modifications?
The allylsulfanyl group enables thiol-ene click chemistry or oxidation to sulfones, while the phenoxy moiety allows electrophilic aromatic substitution (e.g., nitration) . The pyrimidine core is susceptible to nucleophilic attack at C2/C4 positions, facilitating derivatization .
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Core scaffold variations : Compare analogs with modified ring systems (e.g., tetrahydrobenzothieno vs. dihydrothieno scaffolds) to assess rigidity effects .
- Substituent libraries : Synthesize derivatives with halogenated, alkylated, or electron-withdrawing groups on the phenoxy/allylsulfanyl moieties .
- Computational docking : Use X-ray crystallography data (e.g., bond angles in the pyrimidine ring) to model interactions with target enzymes .
Q. How to resolve contradictions in biological activity data across similar analogs?
- Meta-analysis : Compare datasets using standardized assays (e.g., IC₅₀ values in kinase inhibition) to identify outliers .
- Solubility/pKa profiling : Address false negatives caused by poor solubility (e.g., logP >4) using co-solvents like DMSO .
- Metabolic stability assays : Test for rapid degradation in liver microsomes, which may explain discrepancies in in vivo vs. in vitro activity .
Q. What computational strategies predict binding modes with biological targets?
- Molecular dynamics (MD) : Simulate interactions with ATP-binding pockets (e.g., kinases) using the pyrimidine core as an ATP mimic .
- QSAR models : Train algorithms on datasets with substituent electronic parameters (Hammett σ) to correlate with inhibition potency .
Q. How to optimize reaction conditions for scaled-up synthesis while maintaining yield?
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify robust conditions .
- Flow chemistry : Implement continuous flow systems to improve heat/mass transfer in exothermic steps (e.g., thioether formation) .
Methodological Challenges and Solutions
Q. What techniques address low yields in multi-step syntheses?
- Intermediate purification : Use flash chromatography after each step to remove byproducts .
- Protecting groups : Temporarily block reactive sites (e.g., pyrimidine N1) during allylsulfanyl introduction .
Q. How to characterize degradation products under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and analyze via LC-MS/MS .
- Stability-indicating assays : Develop HPLC methods with baseline separation of parent compound and degradants .
Q. What strategies validate the compound’s mechanism of action in cellular assays?
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to intended proteins .
- CRISPR knockouts : Eliminate putative targets (e.g., kinases) to test for loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
